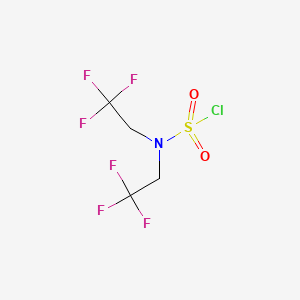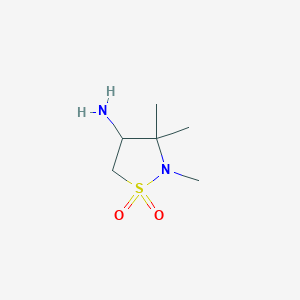
Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride, also known as Tf2N-SO2Cl, is a chemical compound commonly used in scientific research. It is a sulfonamide derivative that has gained popularity due to its unique properties and wide range of applications in various fields of science.
Mécanisme D'action
The mechanism of action of Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride is its ability to act as a versatile reagent in various chemical reactions. It is also relatively easy to synthesize in the laboratory. However, one limitation of this compound is its potential toxicity, which must be taken into consideration when handling the compound.
Orientations Futures
There are many potential future directions for research involving Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride. One possible direction is the development of new drugs and pharmaceuticals based on the compound. Additionally, further research can be conducted to better understand the mechanism of action of this compound and its potential uses in various fields of science.
In conclusion, this compound is a valuable compound that has many applications in scientific research. Its unique properties and wide range of uses make it a valuable tool for researchers in various fields of science. Further research is needed to fully understand the potential uses of this compound and its mechanism of action.
Méthodes De Synthèse
Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride can be synthesized by reacting trifluoroacetic anhydride with sulfur dioxide in the presence of a catalyst such as iron chloride. The resulting product is then treated with thionyl chloride to obtain this compound.
Applications De Recherche Scientifique
Bis-(2,2,2-trifluoro-ethyl)-sulfamoylchloride has been extensively used in various scientific research studies. It is commonly used as a reagent for the synthesis of various organic compounds. It is also used as a catalyst in various chemical reactions. Additionally, this compound has been used in the development of new drugs and pharmaceuticals.
Propriétés
IUPAC Name |
N,N-bis(2,2,2-trifluoroethyl)sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF6NO2S/c5-15(13,14)12(1-3(6,7)8)2-4(9,10)11/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDWMKHAXXKGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N(CC(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2660389.png)
![8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660391.png)



![[2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2660396.png)


![(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B2660403.png)



![2-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2660407.png)
